molecular formula C23H21N5O2 B11393302 {5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone

{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone

Cat. No.: B11393302
M. Wt: 399.4 g/mol
InChI Key: FGUOEYAWLIWTEG-UHFFFAOYSA-N
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Description

The compound {5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone is a complex organic molecule that features a triazole ring, a pyridine ring, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the triazole core.

    Attachment of the Methoxybenzyl Group: This can be done through nucleophilic substitution reactions, where the methoxybenzyl group is introduced using suitable electrophiles.

    Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the 3-methylphenylmethanone moiety, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can serve as a probe for studying biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

    Materials Science: It can be used in the development of new materials with unique electronic or photophysical properties.

    Industry: It can be employed in the synthesis of advanced polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of {5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone depends on its specific application:

    Molecular Targets: It may target enzymes, receptors, or nucleic acids, depending on its structural features and functional groups.

    Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, by binding to its molecular targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(phenyl)methanone
  • {5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone
  • {5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone

Uniqueness

The uniqueness of {5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its methoxybenzyl group, pyridine ring, and triazole core make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C23H21N5O2/c1-16-5-3-6-18(13-16)22(29)28-23(25-14-17-8-10-20(30-2)11-9-17)26-21(27-28)19-7-4-12-24-15-19/h3-13,15H,14H2,1-2H3,(H,25,26,27)

InChI Key

FGUOEYAWLIWTEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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